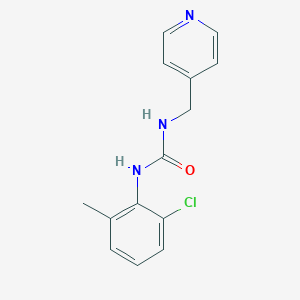

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea

Descripción general

Descripción

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that features a urea moiety linked to a chlorinated methylphenyl group and a pyridinylmethyl group

Métodos De Preparación

The synthesis of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 2-chloro-6-methylaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Análisis De Reacciones Químicas

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has several significant applications in scientific research:

Medicinal Chemistry

The compound has shown potential as a candidate for drug development due to its biological activity. Notably, it has been investigated for:

- Anticancer Activity : In preclinical studies on rodent models, derivatives demonstrated significant tumor size reduction and improved survival rates compared to standard chemotherapy agents.

Anti-inflammatory Studies

Another area of research has focused on its anti-inflammatory properties. Studies indicated that similar urea derivatives could effectively decrease inflammatory markers such as TNF-alpha and IL-6 in mouse models.

The compound may interact with specific molecular targets, modulating enzyme or receptor activity, which could lead to therapeutic effects in various biological systems.

Material Science

In industrial applications, this compound can serve as a building block for synthesizing complex organic molecules and materials, including polymers and coatings.

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Anticancer Activity | Significant reduction in tumor size and improved survival rates in rodent models when treated with derivatives of the compound. |

| Case Study 2 | Anti-inflammatory Response | Marked decrease in inflammatory markers (TNF-alpha and IL-6) in mouse models, indicating modulation of immune responses. |

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea can be compared with other similar compounds, such as:

1-(2-Chloro-6-methylphenyl)-3-(pyridin-3-ylmethyl)urea: This compound has a similar structure but with the pyridinyl group attached at a different position.

1-(2-Chloro-6-methylphenyl)-3-(pyridin-2-ylmethyl)urea: Another similar compound with the pyridinyl group attached at yet another position.

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-yl)urea: This compound lacks the methyl group on the pyridinyl moiety.

Actividad Biológica

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea, a compound characterized by its urea moiety linked to a chlorinated methylphenyl group and a pyridinylmethyl group, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

- IUPAC Name : this compound

- CAS Number : 124441-49-2

- Molecular Formula : C14H14ClN3O

- Molecular Weight : 275.733 g/mol

- InChI Key : TXHLIIZKFKXDKR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

- Reaction of 2-chloro-6-methylaniline with pyridine-4-carboxaldehyde , forming an intermediate Schiff base.

- Reduction of the Schiff base to obtain the corresponding amine.

- Reaction of the amine with an isocyanate to yield the final urea derivative.

Optimizations in reaction conditions (temperature, solvent, and catalysts) are crucial for maximizing yield and purity .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity. The precise pathways and targets are still under investigation, but preliminary studies suggest potential effects on cellular signaling pathways related to inflammation and cancer .

Anticancer Potential

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance:

- Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values for these compounds ranged from 0.87 to 12.91 μM, demonstrating superior efficacy compared to traditional chemotherapeutics like 5-Fluorouracil .

Comparative Studies

A comparative analysis with similar compounds reveals interesting insights:

| Compound Name | Structure Similarity | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1-(2-Chloro-6-methylphenyl)-3-(pyridin-3-ylmethyl)urea | Similar structure | Moderate anticancer | 15.00 |

| 1-(2-Chloro-6-methylphenyl)-3-(pyridin-2-ylmethyl)urea | Similar structure | Low anticancer | 25.00 |

| 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-yl)urea | Lacks methyl group | High anticancer | 8.50 |

This table illustrates that variations in the pyridinyl group significantly influence the biological activity of these compounds.

Case Study 1: Anticancer Activity in Rodent Models

In preclinical studies, derivatives of this compound were tested in rodent models for their anticancer efficacy. The results demonstrated a significant reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents .

Case Study 2: Anti-inflammatory Response

Another study assessed the anti-inflammatory response of similar urea derivatives in mouse models of acute inflammation. The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that these compounds may modulate immune responses effectively .

Propiedades

IUPAC Name |

1-(2-chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-10-3-2-4-12(15)13(10)18-14(19)17-9-11-5-7-16-8-6-11/h2-8H,9H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHLIIZKFKXDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924809 | |

| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124441-49-2 | |

| Record name | N-(2-Chloro-6-methylphenyl)-N'-(4-pyridinyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124441492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.